molecular formula C13H17N B15070762 3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine

3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine

Cat. No.: B15070762
M. Wt: 187.28 g/mol
InChI Key: VTXPMARAOFGHLQ-UHFFFAOYSA-N
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Description

3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-amine is a complex organic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a naphthalene derivative, the introduction of a cyclobutane ring can be achieved through cycloaddition reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biochemical pathways and molecular interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For example, in medicinal chemistry, the compound may bind to receptors or enzymes, altering their activity and resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-3’-one
  • 3’,4’-Dihydro-2’H-spiro[indoline-3,1’-isoquinolin]-2-ones

Uniqueness

3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclobutane]-1'-amine

InChI

InChI=1S/C13H17N/c14-12-7-9-13(12)8-3-5-10-4-1-2-6-11(10)13/h1-2,4,6,12H,3,5,7-9,14H2

InChI Key

VTXPMARAOFGHLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CCC3N

Origin of Product

United States

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